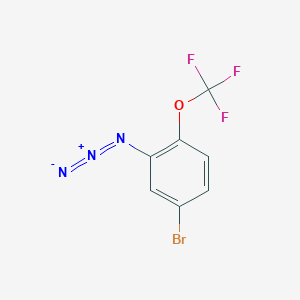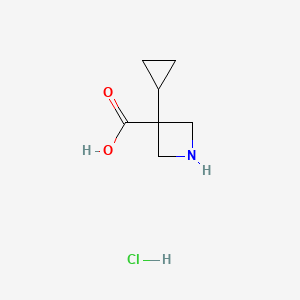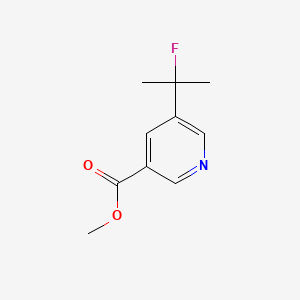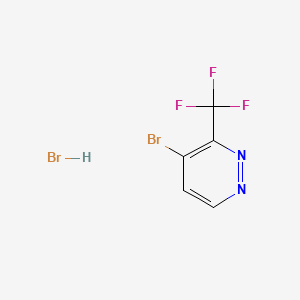
2-Azido-4-bromo-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-bromo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3N3O It is a derivative of benzene, featuring azido, bromo, and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 1-(trifluoromethoxy)benzene followed by azidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The azidation step involves the substitution of a suitable leaving group with an azide ion, often using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures for handling azides and brominated compounds.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromo group allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which can introduce various substituents to the benzene ring.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Azidation: Sodium azide in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Amines or other nitrogen-containing derivatives.
Coupling: Various substituted benzene derivatives.
Reduction: 2-Amino-4-bromo-1-(trifluoromethoxy)benzene.
Scientific Research Applications
2-Azido-4-bromo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromo group allows for cross-coupling reactions, facilitating the formation of carbon-carbon bonds. These reactions are often catalyzed by transition metals like palladium, which facilitate the formation and breaking of bonds through oxidative addition and reductive elimination processes.
Comparison with Similar Compounds
1-Azido-4-bromobenzene: Similar structure but lacks the trifluoromethoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the azido group.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a fluorine substituent instead of an azido group.
Uniqueness: 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is unique due to the presence of both azido and trifluoromethoxy groups, which impart distinct reactivity and properties. The azido group is highly reactive and useful in click chemistry, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H3BrF3N3O |
|---|---|
Molecular Weight |
282.02 g/mol |
IUPAC Name |
2-azido-4-bromo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3BrF3N3O/c8-4-1-2-6(15-7(9,10)11)5(3-4)13-14-12/h1-3H |
InChI Key |
SOBNIKXSMJPDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)

![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)

![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)

![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)



